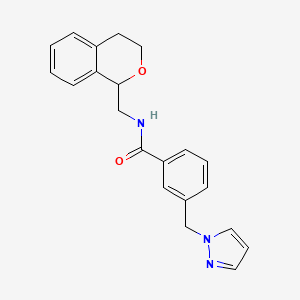![molecular formula C18H25N3O2 B3921987 8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3921987.png)
8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
描述
8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione, commonly known as IBMPD, is a chemical compound that has been extensively studied for its potential use in various scientific applications. It is a heterocyclic compound that belongs to the family of pyrazinopyrazinediones. IBMPD has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of IBMPD is not well understood. However, it has been suggested that IBMPD may act by inhibiting the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. IBMPD may also act by inhibiting the aggregation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
IBMPD has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation. Moreover, IBMPD has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
IBMPD has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability under various conditions. Moreover, IBMPD has good solubility in both aqueous and organic solvents, which makes it suitable for a wide range of experimental conditions. However, IBMPD also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
未来方向
There are several future directions for research on IBMPD. One potential direction is to further investigate its mechanism of action and its potential therapeutic effects for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as a fluorescent probe for the detection of other biological molecules, such as proteins and nucleic acids. Moreover, further research is needed to optimize the synthesis of IBMPD and to develop more efficient methods for its production.
科学研究应用
IBMPD has been extensively studied for its potential use in various scientific applications. It has been used as a ligand for the detection of metal ions, such as copper and zinc, by fluorescence spectroscopy. IBMPD has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. Moreover, IBMPD has been used as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-[[4-(2-methylpropyl)phenyl]methyl]-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)9-14-3-5-15(6-4-14)11-20-7-8-21-16(12-20)18(23)19-10-17(21)22/h3-6,13,16H,7-12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSJGFZLSJKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCN3C(C2)C(=O)NCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921915.png)

![N-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3921926.png)

![2-methoxy-5-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B3921935.png)
![3-(2-{isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B3921939.png)
![ethyl 2-({4-[(2-isopropylphenyl)amino]-4-oxobutanoyl}amino)propanoate](/img/structure/B3921941.png)
![N'-[(4-ethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3921944.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3921954.png)
![6-(3,5-dichloro-4-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921993.png)
![6-(3-bromobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922015.png)
![2-(2-aminoethyl)-N-[(1S)-2-methoxy-1-methylethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3922021.png)